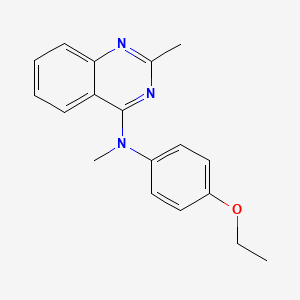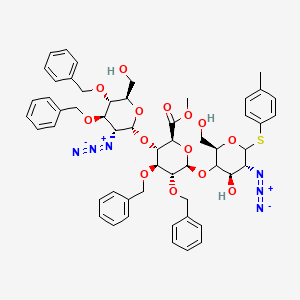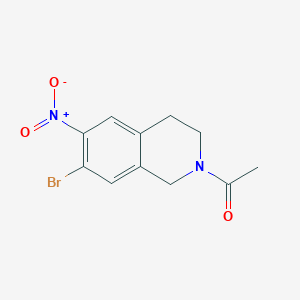
1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol is a Schiff base compound formed by the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . Schiff bases are known for their versatility and are used in various scientific fields, including biology, materials science, fine chemical synthesis, and catalysis .
Preparation Methods
The synthesis of 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol involves the following steps :
Materials: 2-hydroxy-1-naphthaldehyde and 3-nitroaniline.
Yield: 91% (1.065 g).
Melting Point: 154–156°C.
Chemical Reactions Analysis
1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Condensation Reaction: Formation of the Schiff base by condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline.
Tautomerism: The compound exhibits equilibrium between imine-phenol (OH) and keto-amine (NH) tautomers.
Hydrogen Bonding: Intramolecular hydrogen bonds O–H⋅⋅⋅N and N–H⋅⋅⋅O stabilize the structure.
Scientific Research Applications
Coordination Chemistry: Acts as a chelating ligand in coordination chemistry.
Homogeneous Catalysis: Used in homogeneous catalysis due to its ability to form stable complexes.
Biological Studies: Schiff bases are known for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol involves stabilization by intramolecular hydrogen bonds . The compound’s structure allows it to interact with various molecular targets, potentially leading to biological activities such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol can be compared with other Schiff bases, such as:
1-(((2-Hydroxyphenyl)imino)methyl)naphthalen-2-ol: Similar structure but different substituents, leading to different properties and applications.
1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol: Variation in the position of the nitro group affects the compound’s reactivity and stability.
Properties
Molecular Formula |
C17H12N2O3 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12N2O3/c20-17-9-8-12-4-1-2-7-15(12)16(17)11-18-13-5-3-6-14(10-13)19(21)22/h1-11,20H |
InChI Key |
GXQXBDUXCNDKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)

![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)





![N-benzyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833377.png)
![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)
